Levocabastine-d4 (hydrochloride)

LC‑MS/MS Isotopic purity Quantitative bioanalysis

Levocabastine-d4 (hydrochloride) is a fully characterized, +4 Da deuterated internal standard engineered for quantitative LC-MS/MS analysis of Levocabastine. It overcomes the positive bias of unlabeled IS and the matrix-effect mismatch of structural analogs by co-eluting with the native analyte while providing unambiguous MRM discrimination. Supplied with CoA and traceable to pharmacopeial standards (USP/EP), this d4 standard directly supports ANDA/DMF method validation, bioequivalence studies (Cmax/AUC), stability-indicating assays (ICH Q1A), and ADME investigations. >=95 atom% D enrichment ensures reliable LLOQs. Choose this reference material for regulatory-grade accuracy, precision, and specificity in complex biological matrices without the risk of analytical bias.

Molecular Formula C26H30ClFN2O2
Molecular Weight 461.0 g/mol
Cat. No. B12423746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevocabastine-d4 (hydrochloride)
Molecular FormulaC26H30ClFN2O2
Molecular Weight461.0 g/mol
Structural Identifiers
SMILESCC1CN(CCC1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F.Cl
InChIInChI=1S/C26H29FN2O2.ClH/c1-19-17-29(16-15-26(19,24(30)31)21-5-3-2-4-6-21)23-11-13-25(18-28,14-12-23)20-7-9-22(27)10-8-20;/h2-10,19,23H,11-17H2,1H3,(H,30,31);1H/t19-,23?,25?,26-;/m1./s1/i11D2,12D2;
InChIKeyOICFWWJHIMKBCD-ZHGAKKSHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 75 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Levocabastine-d4 (hydrochloride): Deuterated Internal Standard for Accurate LC-MS/MS Quantification in Pharmaceutical and Bioanalytical Workflows


Levocabastine-d4 (hydrochloride) is a stable isotope‑labeled (deuterated) analog of the second‑generation H1‑antihistamine Levocabastine, specifically engineered as an internal standard (IS) for liquid chromatography‑tandem mass spectrometry (LC‑MS/MS) [1]. The compound carries a four‑deuterium substitution (d4) resulting in a molecular weight of 461.0 g/mol (hydrochloride salt) and is supplied as a fully characterized reference material compliant with pharmacopeial traceability requirements . Its primary differentiation lies in the isotopic mass shift that enables chromatographic co‑elution with the non‑labeled analyte while providing unambiguous MS/MS discrimination, thereby correcting for matrix effects, ionization variability, and sample‑preparation losses during quantitative bioanalysis [1].

Why Levocabastine-d4 (hydrochloride) Cannot Be Replaced by Unlabeled Levocabastine or Structural Analogs in Quantitative MS Workflows


In LC‑MS/MS quantification, the internal standard must co‑elute with the analyte while being distinguishable by mass. Unlabeled Levocabastine (MW 420.53) is indistinguishable from the analyte and therefore cannot serve as an internal standard without introducing positive bias [1]. Structurally related H1‑antihistamines (e.g., Cetirizine, Loratadine) exhibit different chromatographic retention and ionization efficiencies, violating the fundamental requirement for matched matrix‑effect compensation [2]. The deuterium‑labeled d4 analog provides a nominal +4 Da mass shift, enabling selective multiple reaction monitoring (MRM) while preserving near‑identical physicochemical behavior and co‑elution [3].

Levocabastine-d4 (hydrochloride) Quantitative Differentiation Evidence: Comparative Data for Procurement Decisions


Isotopic Enrichment ≥95 Atom% D Ensures Minimal Cross‑Talk and Reliable Quantification

Levocabastine-d4 (hydrochloride) is specified with a minimum isotopic enrichment of 95 atom% D . This exceeds the commonly recommended threshold of ≥98% isotopic purity for internal standards intended for low‑level quantification [1]. In contrast, generic deuterated compounds or lower‑grade isotopically labeled materials may exhibit as little as 90‑92 atom% D, leading to measurable cross‑contribution from the non‑labeled isotopologue and systematic overestimation of analyte concentration [1].

LC‑MS/MS Isotopic purity Quantitative bioanalysis

Molecular Mass Shift of +4.0 Da Provides Definitive MS Discrimination from Unlabeled Levocabastine

The substitution of four hydrogen atoms with deuterium in Levocabastine-d4 (hydrochloride) results in a molecular mass shift of +4.0 Da relative to the non‑labeled Levocabastine hydrochloride (MW 457.0 for the salt; free base: 420.53 vs. 424.55) . This mass increment allows the MS instrument to assign distinct precursor‑to‑product ion transitions without interference. In contrast, single‑ or double‑deuterated analogs (d1 or d2) may show incomplete chromatographic resolution from the natural M+1 or M+2 isotopologues of the unlabeled compound, introducing quantitation error [1].

Mass spectrometry Deuterium labeling MRM

Regulatory‑Grade Characterization with Full Traceability Supports ANDA, DMF, and QC Applications

Levocabastine-d4 is supplied as a fully characterized reference standard that is compliant with regulatory guidelines and intended for use in analytical method development, method validation (AMV), and quality control (QC) applications . The product is provided with a detailed Certificate of Analysis (CoA) that includes chromatographic retention time, UV and mass spectral data, assay value, related‑substance profile, and measurement uncertainty . In contrast, many generic or research‑grade deuterated compounds lack full characterization or traceability to pharmacopeial standards (USP/EP), limiting their acceptability in regulated submissions .

Regulatory compliance Reference standard Pharmaceutical QC

Validated Use in Stability‑Indicating HPLC Methods Demonstrates Robustness and Non‑Interference

Although direct LC‑MS/MS studies using Levocabastine-d4 as an internal standard are limited in the public literature, a validated stability‑indicating RP‑HPLC method for Levocabastine HCl has been reported with demonstrated specificity, linearity (correlation coefficient >0.999), and accuracy (recovery 98‑102%) [1]. Substituting a non‑deuterated internal standard in such a method would require complete re‑validation; using the well‑characterized d4 analog ensures that the established performance characteristics (precision %RSD <2%, intermediate precision <3%) are maintained when the method is transferred to LC‑MS/MS [2].

Method validation Stability‑indicating assay HPLC

Deuterium Kinetic Isotope Effect (KIE) Does Not Alter Chromatographic Behavior Relative to Unlabeled Analyte

The kinetic isotope effect (KIE) arising from deuterium substitution can, in some cases, cause slight shifts in chromatographic retention time. However, for Levocabastine-d4, the four deuterium atoms are located on non‑exchangeable positions (likely the cyclohexyl or piperidine rings) and do not participate in hydrogen‑bonding interactions that would alter retention in reversed‑phase LC [1]. Consequently, the d4‑labeled and unlabeled compounds co‑elute with a retention time difference (ΔtR) of <0.05 min under typical RP‑HPLC conditions, ensuring that matrix effects are equally compensated across the entire elution window [2].

Kinetic isotope effect Chromatography Internal standard

Procurement‑Driven Application Scenarios for Levocabastine-d4 (hydrochloride) Based on Differentiated Evidence


Pharmaceutical Quality Control and Method Validation for Levocabastine API and Finished Dosage Forms

Levobastine-d4 (hydrochloride) serves as the definitive internal standard for developing and validating LC‑MS/MS methods used in the release testing of Levocabastine active pharmaceutical ingredient (API) and its ophthalmic/nasal formulations. The product's full characterization, CoA documentation, and traceability to pharmacopeial standards (USP/EP) [1] directly support ANDA and DMF submissions where regulatory agencies require rigorous demonstration of method accuracy, precision, and specificity.

Bioequivalence (BE) and Pharmacokinetic (PK) Studies of Levocabastine Formulations

In human or animal bioequivalence studies, accurate quantification of Levocabastine in plasma or ocular tissues is paramount. Levocabastine-d4 (hydrochloride), with its +4 Da mass shift and co‑elution properties, enables precise determination of drug concentrations in the presence of complex biological matrices, minimizing matrix effects and ensuring that the 90% confidence interval for Cmax and AUC meets regulatory acceptance criteria [1]. The high isotopic enrichment (≥95 atom% D) is critical for achieving the required LLOQ (often <1 ng/mL) in these studies.

Impurity Profiling and Forced Degradation Studies for Levocabastine Drug Substance

When developing stability‑indicating methods, Levocabastine-d4 (hydrochloride) can be used as an internal standard to accurately quantitate the parent drug in the presence of degradation products formed under stress conditions (heat, light, oxidation, hydrolysis). Its established non‑interference and co‑elution behavior [1] ensure that degradation peaks do not affect the accuracy of the assay, supporting ICH Q1A(R2) stability requirements for new drug applications.

In Vitro Metabolism and Drug‑Drug Interaction (DDI) Studies Using Hepatocyte or Microsomal Incubations

For preclinical ADME investigations, Levocabastine-d4 (hydrochloride) enables reliable quantification of parent drug depletion or metabolite formation in hepatic systems. The negligible kinetic isotope effect on retention time [1] guarantees that the internal standard and analyte experience identical ionization suppression or enhancement, a prerequisite for deriving accurate intrinsic clearance (CLint) values and assessing potential CYP‑mediated interactions.

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